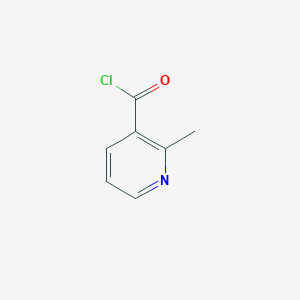

2-Methylpyridine-3-carbonyl chloride

描述

Synthesis Analysis

The synthesis of 2-methylpyridines, which could be precursors or related to 2-Methylpyridine-3-carbonyl chloride, has been demonstrated through a [3 + 2 + 1] annulation process involving aryl methyl ketoxime acetates and triethylamine, facilitated by I2 to trigger N-O bond cleavage, producing imine radicals and employing triethylamine as the carbon source for direct pyridine formation and methyl group introduction (Gao et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methylpyridine-3-carbonyl chloride, like spin-crossover Iron(II) complexes bridged by imidazole-pyridine, demonstrates complex coordination geometries and interactions indicative of the structural versatility of pyridine derivatives (Nishi et al., 2010).

Chemical Reactions and Properties

2-Methylpyridine-3-carbonyl chloride's reactivity is highlighted by its involvement in the formation of coordination compounds, as seen in Co(II) complexes with 2-amino-methylpyridines, where it could potentially act as a ligand or reactive intermediate (Ahmadi et al., 2011).

Physical Properties Analysis

The physical properties of pyridine derivatives can be inferred from compounds like Ruthenium Nitrosyl Complexes, where the substitution and coordination environment can significantly influence the stability, reactivity, and physical characteristics of such molecules (Homanen et al., 1997).

Chemical Properties Analysis

The chemical properties of 2-Methylpyridine-3-carbonyl chloride can be related to its role in synthesis and reaction mechanisms, as seen in the synthesis of aromatic and benzylic carbon-hydrogen activation complexes, indicating its potential utility in complex organic transformations (Neve et al., 1991).

科学研究应用

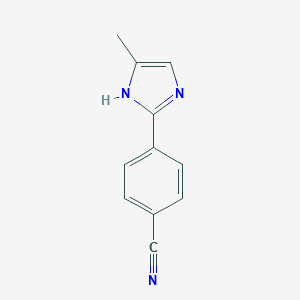

Fluorescent Labeling for Carnitine Analysis : α,β-Unsaturated carbonyl compounds and 2-methylpyridines with a 4-(dialkylamino)phenyl substituent, including 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, have been used as fluorescent labeling reagents for quantitative analysis of carnitine (Nakaya et al., 1996).

Electrocatalytic Applications : Research on the photochemical generation of carbon monoxide and hydrogen by the reduction of carbon dioxide and water under visible light irradiation involves the use of Ru(2,2'-bipyridine)(3) (2+) and cobalt(II) chloride in acetonitrile/water/triethylamine, which relates to the broader category of 2-methylpyridines (Lehn & Ziessel, 1982).

Formation of Nitrogen-Containing Organic Compounds in Aerosols : The reaction of acrolein with ammonia/ammonium ions forms 3-methylpyridine and other compounds, demonstrating the role of α, β-unsaturated mono-carbonyl compounds like acrolein in forming nitrogen-containing secondary organic aerosols (SOAs) (Li et al., 2019).

Synthesis of 3-Cyano-2-methylpyridines : Ultrasonic irradiation of α,β-unsaturated carbonyl compounds with acetonitrile and potassium t-butoxide can yield 3-cyano-2-methylpyridines, showcasing a method for synthesizing derivatives of 2-methylpyridine (Shibata et al., 1988).

Anion Binding Studies : Isophthalamide derivatives, synthesized from reactions involving 2-methylpyridines, have been studied for their potential as anion receptors, particularly for chromate anions (Kadir et al., 2019).

Electrocatalytic Synthesis of Hydrogen Peroxide : Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide has been used as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, highlighting its potential for sustainable and cheap production methods (Fellinger et al., 2012).

属性

IUPAC Name |

2-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBSZBKNIIWFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512585 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-3-carbonyl chloride | |

CAS RN |

169229-06-5 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

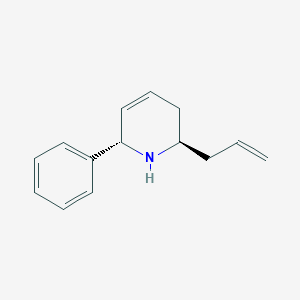

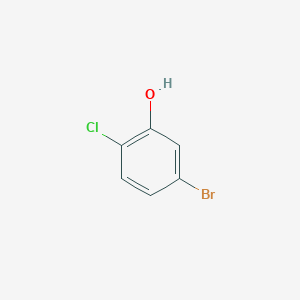

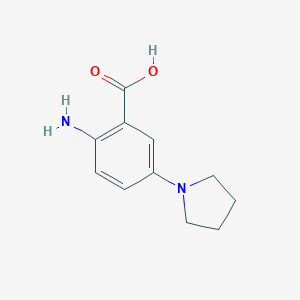

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)